2,4,5-Trichloropyrimidine
Overview
Description
2,4,5-Trichloropyrimidine is an organic compound with the molecular formula C4HCl3N2. It is a chlorinated derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This compound is of significant interest due to its applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
2,4,5-Trichloropyrimidine is primarily used in the synthesis of potent and selective anaplastic lymphoma kinase (ALK-5) inhibitors . ALK-5 is a receptor tyrosine kinase in the TGFβ receptor subfamily, which plays a crucial role in cell growth, differentiation, and development .
Mode of Action
As a chemical precursor in the synthesis of alk-5 inhibitors, it likely contributes to the inhibition of the kinase activity of alk-5, thereby blocking the signal transduction pathways that lead to cell proliferation and survival .
Biochemical Pathways
The biochemical pathways affected by this compound are those associated with ALK-5. By inhibiting ALK-5, the compound can disrupt the TGFβ signaling pathway, which is involved in various cellular processes, including cell growth, cell differentiation, apoptosis, cellular homeostasis and other cellular functions .
Result of Action
The molecular and cellular effects of this compound’s action would be primarily observed in its role as a precursor in the synthesis of ALK-5 inhibitors. These inhibitors can block the signal transduction pathways mediated by ALK-5, leading to the inhibition of cell proliferation and survival .
Biochemical Analysis
Biochemical Properties
It is known that this compound is used in the synthesis of ALK-5 inhibitors . This suggests that 2,4,5-Trichloropyrimidine may interact with enzymes, proteins, and other biomolecules involved in the ALK-5 pathway.
Cellular Effects
Given its role in the synthesis of ALK-5 inhibitors, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .
Dosage Effects in Animal Models
There is currently no available information on how the effects of this compound vary with different dosages in animal models .
Metabolic Pathways
It is also unclear what enzymes or cofactors it interacts with, and whether it has any effects on metabolic flux or metabolite levels .
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,4,5-Trichloropyrimidine involves the chlorination of 5-chlorouracil. The process typically uses thionyl chloride in the presence of a solvent such as dichloroethane. The reaction mixture is heated under reflux conditions, followed by the addition of water to separate the organic and aqueous layers. The organic layer is then distilled to remove the solvent, yielding this compound .
Another method involves reacting uracil with sodium hypochlorite under acidic conditions to form 5-chlorouracil, which is then further chlorinated to produce this compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of efficient chlorinating agents and optimized reaction conditions ensures high yield and purity. The process is designed to minimize environmental impact by reducing waste and avoiding the use of highly toxic reagents.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trichloropyrimidine primarily undergoes nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing chlorine atoms. These reactions typically involve the replacement of chlorine atoms with various nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can replace chlorine atoms under basic conditions.
Oxidation and Reduction: Although less common, this compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various derivatives.
Major Products
The major products of these reactions depend on the nucleophile used. For instance, reacting with aniline can produce 2,4-diamino-5-chloropyrimidine, while reaction with thiols can yield thioether derivatives.
Scientific Research Applications
2,4,5-Trichloropyrimidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloropyrimidine: Another chlorinated pyrimidine with similar reactivity but different substitution patterns.
2,3,5-Trichloropyridine: A chlorinated pyridine with similar chemical properties but a different heterocyclic structure.
Uniqueness
2,4,5-Trichloropyrimidine is unique due to its specific substitution pattern, which influences its reactivity and the types of derivatives that can be synthesized. Its ability to undergo selective nucleophilic substitution makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2,4,5-trichloropyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl3N2/c5-2-1-8-4(7)9-3(2)6/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKMWFAAEIACRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50206116 | |
Record name | 2,4,5-Trichloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50206116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5750-76-5 | |
Record name | 2,4,5-Trichloropyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005750765 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5750-76-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40593 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4,5-Trichloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50206116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,5-Trichloropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,4,5-Trichloropyrimidine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CML8RAP55R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,4,5-Trichloropyrimidine a valuable building block in organic synthesis?
A1: this compound serves as a versatile intermediate in organic synthesis due to its three chlorine atoms, which can be selectively replaced by various nucleophiles. This allows for the preparation of a wide range of substituted pyrimidine derivatives with potentially diverse biological activities. [] For example, researchers have successfully synthesized ribose-modified anilinopyrimidine derivatives with potent inhibitory activity against EGFR L858R/T790M, a mutation associated with drug resistance in non-small cell lung cancer, using this compound as a starting material. []
Q2: Are there any studies on the antifungal activity of this compound?
A2: Yes, research indicates that this compound exhibits antifungal properties. It has been identified as one of the outstanding compounds among a series of ring chlorinated pyrimidines screened for antifungal activity against various fungal strains. [, ] These studies employed disc-plate methods, liquid cultures, and vapor phase testing to evaluate the compound's efficacy. Notably, this compound, along with 4,5,6-trichloropyrimidine and 2-chloromethyl-4,5,6-trichloropyrimidine, demonstrated significant antifungal activity within the tested parameters. [, ]
Q3: Is there research exploring the Structure-Activity Relationship (SAR) of this compound derivatives?
A4: While the provided abstracts don't delve deep into comprehensive SAR studies for this compound derivatives, one study examining ribose-modified anilinopyrimidine derivatives provides valuable insights. [] This research suggests that the distance between the Michael receptor and the pyrimidine scaffold within these derivatives significantly influences their inhibitory potency against EGFR. [] This finding highlights the importance of structural modifications in modulating the biological activity of this compound-based compounds and emphasizes the need for further SAR investigations.
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